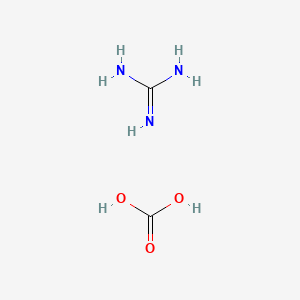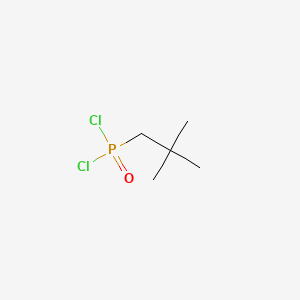
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate
Overview
Description
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate, also known as MNBN, is a chemical compound that has gained significant attention in the scientific community. It is an important intermediate in the synthesis of various organic compounds and has shown potential applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer development. Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that promote inflammation. Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a signaling pathway that is involved in the regulation of inflammation and cancer development.
Biochemical and Physiological Effects:
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate has been found to reduce oxidative stress, which is a condition that is associated with various diseases, including cancer and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate also exhibits good stability and can be stored for extended periods without degradation. However, Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate has some limitations for lab experiments. It is a highly reactive compound and can react with various nucleophiles, which can complicate its use in some experiments. Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate also has limited solubility in some solvents, which can limit its use in certain assays.
Future Directions
There are several future directions for research on Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate. One area of research is the development of Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of research is the investigation of the mechanism of action of Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate, which could lead to the identification of new targets for drug development. Additionally, the development of new synthesis methods for Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate could lead to improved yields and purity, which could facilitate its use in various research applications.
Scientific Research Applications
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate has also been investigated for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8/c1-25-15(19)13-7-9(17(21)22)3-5-11(13)12-6-4-10(18(23)24)8-14(12)16(20)26-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGANXQLLXWERMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329534 | |
| Record name | Dimethyl 4,4'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate | |
CAS RN |
23305-76-2 | |
| Record name | NSC128628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 4,4'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)










